(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid
Description
(2R)-2-Phenyl-3-(phenylmethoxycarbonylamino)propanoic acid (CAS 2448-45-5) is a chiral amino acid derivative characterized by:
- A phenyl group at the 2R position of the propanoic acid backbone.
- A phenylmethoxycarbonylamino (Cbz-amino) group at the 3rd position. This compound is primarily utilized as a protected amino acid intermediate in peptide synthesis, where the Cbz group serves as a temporary protecting agent for amines during solid-phase or solution-phase reactions . Its stereochemical configuration (R) and aromatic substituents influence its reactivity, solubility, and compatibility with coupling reagents.
Properties
IUPAC Name |
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZVNLINVSOJDW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Michael addition of ammonia or amine equivalents to α,β-unsaturated esters (e.g., ethyl cinnamate) provides a direct route to β-amino esters. For example:
Subsequent protection of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) yields the Cbz-protected intermediate. Hydrolysis of the ester group (e.g., NaOH, H₂O/EtOH) furnishes the carboxylic acid.
Key Considerations:
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Stereoselectivity : The reaction’s stereochemical outcome depends on the geometry of the α,β-unsaturated ester and the use of chiral catalysts.
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Solvent Systems : Ethyl acetate or dichloromethane (DCM) are effective for the Cbz protection step.
Asymmetric Synthesis Using Chiral Catalysts
Enantioselective Hydrogenation
Asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) can yield β-hydroxy esters with high enantiomeric excess (ee). Subsequent amination via Curtius rearrangement or Hoffman-type reactions introduces the Cbz-protected amine.
Example Protocol:
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Hydrogenate benzoylacetate ester with a Ru-(S)-BINAP catalyst to obtain (R)-β-hydroxy ester.
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Convert the hydroxyl group to an azide (e.g., NaN₃, PPh₃, CBr₄).
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Perform Staudinger reaction to form the iminophosphorane, followed by hydrolysis to the β-amino acid.
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Protect the amine with Cbz-Cl.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Enzymes such as lipases or proteases can selectively hydrolyze one enantiomer of a racemic β-amino acid ester. For instance, immobilized thermolysin has been used in organic solvents (e.g., ethyl acetate) to resolve aspartame precursors, suggesting applicability to similar β-amino acids.
Process Parameters:
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Solvent : Ethyl acetate enhances enzyme stability and reaction efficiency.
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Temperature : 25–35°C optimizes activity without denaturation.
Adaptation of Patented β-Amino Acid Syntheses
The synthesis of (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid provides a framework for modifying protecting groups and substituents:
Key Steps from Patent WO2012117417A1 :
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Esterification : (2R,3S)-3-Phenylisoserine hydrochloride is converted to its ethyl ester using ethanol and H₂SO₄.
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Protection : The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in DCM/NaHCO₃.
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Benzylation : Sodium hydride (NaH) in DMF facilitates benzylation of the hydroxyl group.
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Deprotection : Hydrolysis with aqueous NaOH yields the carboxylic acid.
Modifications for Target Compound:
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Replace Boc protection with Cbz using benzyl chloroformate.
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Substitute the tert-butyl group with a phenyl group at C2 via alkylation or Grignard addition.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions. The chiral nature of the compound also enables it to interact with chiral environments in biological systems, influencing its activity and specificity.
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The following compounds share structural motifs with the target molecule but differ in substituents or protecting groups:
Key Observations :
- Protecting Groups : The Cbz group in the target compound contrasts with Boc (tert-butoxycarbonyl) in Boc-D-3-Benzothienylalanine and Fmoc (fluorenylmethyloxycarbonyl) in other analogs . Cbz is base-labile, whereas Fmoc is acid-labile, affecting their utility in stepwise synthesis.
- Functional Group Variations: Hydroxyl () or imidazole () groups modify hydrogen-bonding capacity and acidity compared to the Cbz-amino group.
Stereochemical and Pharmacological Comparisons
- Stereochemistry: The 2R configuration in the target compound distinguishes it from racemic mixtures (e.g., Cbz-dl-3-aminoisobutyric acid ) and S-configured analogs. Enantiomeric purity is critical in drug design, as seen in NSAIDs like Naproxen (S-configuration required for COX inhibition) .
Research Findings and Data
Anti-Proliferative Activity of Structural Analogs
Compounds like β-hydroxy-β-arylalkanoic acids (e.g., Fenbufen) exhibit anti-inflammatory and anti-proliferative effects against malignant cell lines . While the target compound lacks direct evidence of such activity, its arylpropanoic acid backbone aligns with pharmacophores used in oncology and immunology.
Biological Activity
(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound’s structure features a propanoic acid backbone substituted with a phenyl group and a phenylmethoxycarbonylamino group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Molecular Formula
- Chemical Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
Antiproliferative Effects
Research indicates that (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid exhibits significant antiproliferative effects on various cell lines. In vitro studies have shown that at concentrations ranging from 10 to 100 µg/mL, the compound reduces cell viability in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Table 1: Antiproliferative Activity in PBMCs
| Compound Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 92.5 |
| 50 | 88.0 |
| 100 | 75.5 |
Cytokine Modulation
The compound also modulates cytokine production, which is pivotal in inflammatory responses. Notably, it significantly inhibits the release of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), key pro-inflammatory cytokines.
Table 2: Cytokine Release Inhibition
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 250 | 125 | 50% |
| IFN-γ | 200 | 80 | 60% |
| IL-6 | 300 | 295 | 1.67% |
| IL-10 | 150 | 180 | -20% |
The mechanism by which (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid exerts its effects appears to involve modulation of signaling pathways associated with inflammation and immune response. The inhibition of TNF-α and IFN-γ suggests a potential role in the regulation of T-cell activation and differentiation .
Case Study: Antiinflammatory Effects in Animal Models
In a study involving animal models of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers compared to controls. The study highlighted its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine release.
Summary of Findings
- Model Used : Rat model of paw edema.
- Dosage : Administered at doses of 5 mg/kg and 10 mg/kg.
- Results : Significant reduction in paw swelling observed after treatment.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with diastereotopic proton splitting patterns indicating stereochemical configuration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- Chiral HPLC : Using columns like Chiralpak IA or IB resolves enantiomers, with retention times compared to standards to determine ee ≥99% .
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .
How can researchers resolve contradictions in reported bioactivity data for this compound in enzyme inhibition studies?
Advanced Research Question
Discrepancies in IC values or inhibition mechanisms may arise from:
- Assay Variability : Standardize buffer pH (e.g., 7.4 vs. 6.8) and cofactor concentrations (e.g., Mg) to ensure reproducibility .
- Protein Conformational States : Use cryo-EM or molecular dynamics simulations to assess target enzyme flexibility upon ligand binding .
- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations to clarify mode of action .
What methodologies are recommended for studying the interaction of this compound with biological macromolecules?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to receptors like G-protein-coupled receptors (GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Fluorescence Polarization : Tracks conformational changes in fluorescently labeled enzymes (e.g., tryptophan residues) .
How can impurities in synthesized batches of this compound be systematically identified and quantified?
Advanced Research Question
- Reference Standards : Use certified impurities (e.g., EP/Pharm. Eur. standards) for HPLC calibration, such as 2-(4-Formylphenyl)-propanoic acid (Impurity K) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to simulate degradation pathways .
- LC-MS/MS : Detects trace impurities (<0.1%) and assigns structures via fragmentation patterns .
What strategies ensure successful chiral resolution during large-scale synthesis?
Advanced Research Question
- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to maximize yield and ee .
- Chiral Auxiliaries : Temporarily introduce groups like Evans oxazolidinones to direct stereochemistry, followed by cleavage .
- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .
How do researchers address discrepancies in solubility and stability data across different solvent systems?
Advanced Research Question
- Solubility Parameter Screening : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or acetonitrile .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via UPLC .
- pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–10) to identify optimal storage conditions .
What computational tools are effective for predicting the metabolic pathways of this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- QSAR Models : Train models on PubChem datasets to forecast bioavailability and toxicity .
- Metabolite Identification Software : Tools like MassMetaSite annotate potential Phase I/II metabolites from HRMS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
